molecular formula C23H15BrN4O3 B2925152 2-(4-bromophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1358920-49-6

2-(4-bromophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No. B2925152
CAS RN: 1358920-49-6
M. Wt: 475.302
InChI Key: IKIDRLZRJMEWHJ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H15BrN4O3 and its molecular weight is 475.302. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Research

Phthalazinone derivatives have shown promise as antitumor agents . They could be used in research to develop new cancer therapies, particularly as PARP-1 inhibitors which are important in DNA repair processes .

Antimicrobial and Antiviral Studies

These compounds have exhibited antimicrobial and antiviral activities, making them valuable for studying infections and developing treatments against various pathogens .

Anti-inflammatory and Anti-proliferative Research

With anti-inflammatory properties, phthalazinone derivatives can be used in research focused on inflammatory diseases. Their anti-proliferative effects also make them candidates for studying cell growth regulation .

Enzyme Inhibition Studies

Phthalazinone derivatives can act as COX-2 and LOX-5 inhibitors , which are enzymes involved in inflammation and asthma. Research in this area could lead to new treatments for these conditions .

Antidiabetic Research

These compounds have shown potential in antidiabetic studies, which could lead to the development of new medications or treatments for diabetes .

Imaging Agent Development

Phthalazinone derivatives could be used as imaging agents due to their biological activity, aiding in the visualization of certain physiological processes or conditions .

Each of these fields offers a unique avenue for scientific exploration and potential therapeutic development using phthalazinone derivatives.

Pharmacological activities of various phthalazine and phthalazinone derivatives - Academia.edu

properties

IUPAC Name

2-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O3/c1-30-19-9-5-4-8-18(19)21-25-22(31-27-21)20-16-6-2-3-7-17(16)23(29)28(26-20)15-12-10-14(24)11-13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIDRLZRJMEWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

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